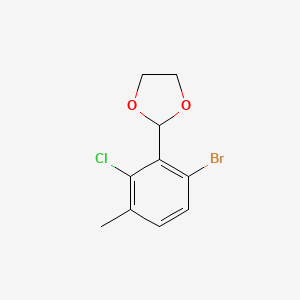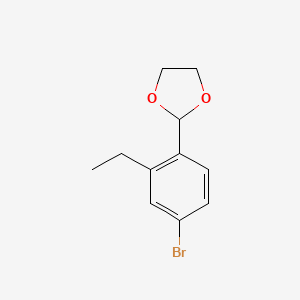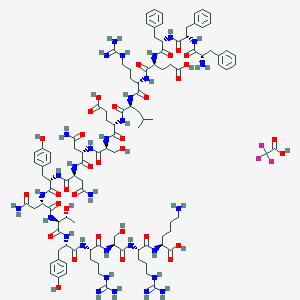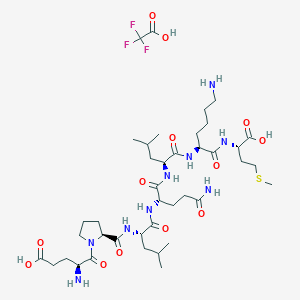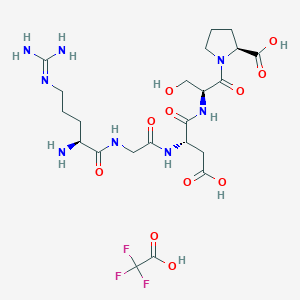
2-(2-Bromo-5-iodophenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-5-iodophenyl)-1,3-dioxolane is a heterocyclic compound with a five-membered ring structure containing two oxygen atoms, two bromine atoms, and one iodine atom. This compound is used as a reagent in various organic synthesis and as a precursor for various pharmaceuticals. It is also used in the synthesis of other heterocyclic compounds.
Applications De Recherche Scientifique
2-(2-Bromo-5-iodophenyl)-1,3-dioxolane has been used in various scientific research applications, including the synthesis of heterocyclic compounds, organic synthesis, and as a precursor for pharmaceuticals. It has also been used as a reagent in various organic synthesis reactions, such as the synthesis of 2-bromo-5-iodophenol and the synthesis of other heterocyclic compounds.
Mécanisme D'action
2-(2-Bromo-5-iodophenyl)-1,3-dioxolane acts as a proton donor in organic synthesis reactions, allowing for the formation of new bonds between molecules. It is also used as a reagent in various organic synthesis reactions, allowing for the formation of new bonds between molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects in various scientific studies. It has been found to be a potent inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin. It has also been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the synthesis of acetylcholine. Additionally, it has been found to be a potent inhibitor of the enzyme phosphodiesterase, which is involved in the metabolism of phosphodiesterase.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Bromo-5-iodophenyl)-1,3-dioxolane has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it has a high solubility in most organic solvents, making it easy to use in laboratory experiments. One limitation is that it is a strong oxidizing agent and can be a hazard if not handled properly. Additionally, it can react with other compounds, making it difficult to use in some laboratory experiments.
Orientations Futures
Future research on 2-(2-Bromo-5-iodophenyl)-1,3-dioxolane could focus on its potential applications in the synthesis of other heterocyclic compounds and its potential use as a reagent in organic synthesis reactions. Additionally, further research could be done on its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could focus on its potential use as a proton donor in organic synthesis reactions and its potential use as a reagent in the synthesis of pharmaceuticals. Finally, further research could focus on its potential use as an inhibitor of various enzymes, including tyrosinase, acetylcholinesterase, and phosphodiesterase.
Méthodes De Synthèse
2-(2-Bromo-5-iodophenyl)-1,3-dioxolane can be synthesized by a two-step method. The first step involves the reaction of 2-bromo-5-iodophenol with ethylenediamine in the presence of a base, such as sodium hydroxide. This reaction produces the desired compound and ethylene glycol as a by-product. The second step involves the reaction of the compound with diethyl oxalate in the presence of a base, such as sodium hydroxide, to produce the desired compound.
Propriétés
IUPAC Name |
2-(2-bromo-5-iodophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c10-8-2-1-6(11)5-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBXRIMEBZCDBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2)I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

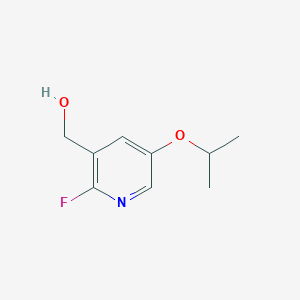
![2-[3,,5-Dibromo-4-(propan-2-yloxy)phenyl]-1,3-dioxolane](/img/structure/B6297727.png)

